ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Overview
Description
Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties and biological activities. It has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to exhibit potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition is achieved by the compound binding to the kinase domain of the receptors, preventing the phosphorylation and subsequent activation of downstream signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGFR signaling pathway . FGFRs, when activated, can trigger multiple downstream pathways, including the PI3K/AKT, RAS/MAPK, and PLCγ pathways . These pathways are involved in cell proliferation, survival, migration, and differentiation . By inhibiting FGFRs, the compound can disrupt these pathways, potentially leading to reduced cell proliferation and survival .
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and survival, particularly in cells that are dependent on FGFR signaling . This could potentially make the compound useful in the treatment of diseases characterized by overactive FGFR signaling, such as certain types of cancer .
Biochemical Analysis
Biochemical Properties
Derivatives of pyrrolopyridine have been found to interact with various enzymes and proteins . For example, some pyrrolopyridine derivatives have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs) .
Cellular Effects
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells . They also significantly inhibited the migration and invasion of these cells .
Molecular Mechanism
Related compounds have been found to inhibit FGFRs, which play a crucial role in various types of tumors . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation, activating downstream signaling pathways .
Temporal Effects in Laboratory Settings
Related compounds have shown high total clearance in intravenous dosing, comparable to hepatic blood flow in rats .
Dosage Effects in Animal Models
Related compounds have shown low exposure of plasma concentration and low oral bioavailability in oral dosing .
Metabolic Pathways
Related compounds have been found to play crucial roles in modulating a number of inflammatory and immune mediators .
Transport and Distribution
Related compounds have shown high total clearance in intravenous dosing, comparable to hepatic blood flow in rats .
Subcellular Localization
Related compounds have been found to play crucial roles in modulating a number of inflammatory and immune mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline at room temperature in ethanol, using AC-SO3H as a catalyst . Another approach involves the protection of intermediate compounds followed by ortho-lithiation and subsequent addition of ethyl chloroformate to introduce the ester group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolopyridine derivatives, while substitution reactions can result in a variety of substituted pyrrolopyridine compounds with different functional groups.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: This compound has a similar structure but differs in the position of the ester group.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit a different ring fusion pattern and have shown varied biological activities, including antibacterial and antiviral properties.
The uniqueness of this compound lies in its specific inhibitory activity against fibroblast growth factor receptors and Janus kinase 3, making it a promising candidate for targeted cancer therapy and immune disease treatment.
Properties
IUPAC Name |
ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-9(7)12-6-8/h3-6H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDZVBURRABHNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255011 | |
Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864681-18-5 | |
Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864681-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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